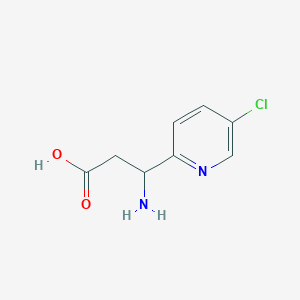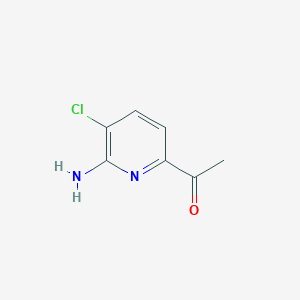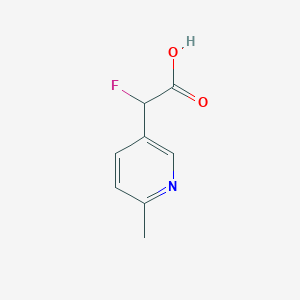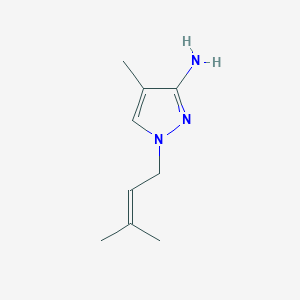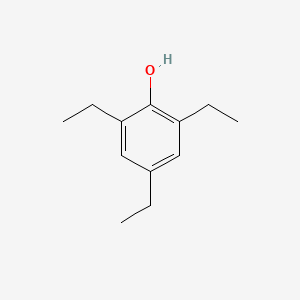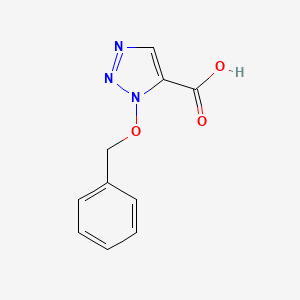
(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of (3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often utilize microwave-assisted synthesis, which provides rapid access to the desired compound with high yields .
Chemical Reactions Analysis
(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide for sulfurization and potassium hydroxide for generating S3˙‾ moiety . Major products formed from these reactions include aminothiophene derivatives and other thiophene-based compounds .
Scientific Research Applications
(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex thiophene derivatives. In biology and medicine, thiophene derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties . They are also used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) in material science .
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. Thiophene derivatives often act on multiple targets, including enzymes and receptors, to exert their biological effects. For example, they can inhibit the activity of specific kinases or modulate the function of ion channels .
Comparison with Similar Compounds
(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid can be compared with other thiophene derivatives such as 3-aminobenzo[b]thiophene and 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide . These compounds share similar structural features but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
PXTDRMAWCZZRKO-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(SC=C1)[C@H](CC(=O)O)N |
Canonical SMILES |
CC1=C(SC=C1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


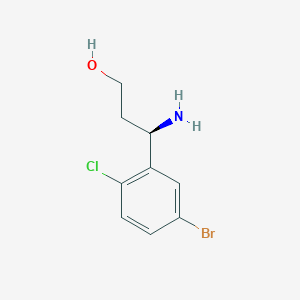

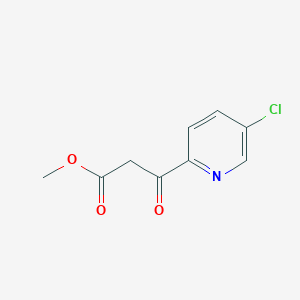
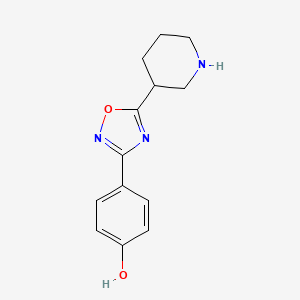

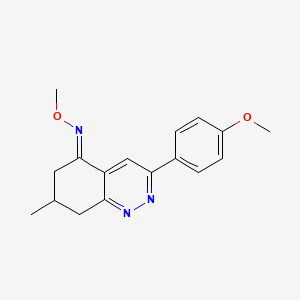
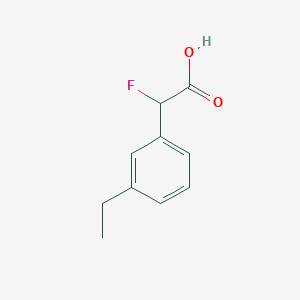
![2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid](/img/structure/B13062812.png)
